Sesamoside

Übersicht

Beschreibung

Sesamosid ist eine Iridoidglykosidverbindung, die in verschiedenen Pflanzen vorkommt, darunter Sesamblätter (Sesamum indicum L.) und Lamiophlomis rotata . Es ist bekannt für seine biologischen Aktivitäten, darunter antioxidative und entzündungshemmende Eigenschaften .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Sesamosid kann durch Extraktion von Sesamblättern oder anderen Pflanzen, die die Verbindung enthalten, synthetisiert werden. Der Extraktionsprozess beinhaltet typischerweise das Trocknen und Zerkleinern des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Methanol, Ethanol oder heißem Wasser .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sesamosid beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst die Ernte der Pflanzen, das Trocknen, Zerkleinern und die Lösungsmittelextraktion. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Reinigung der Verbindung eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sesamoside can be synthesized through the extraction of sesame leaves or other plants containing the compound. The extraction process typically involves drying and crushing the plant material, followed by solvent extraction using methanol, ethanol, or hot water .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plants, drying, crushing, and solvent extraction. High-performance liquid chromatography (HPLC) is often used to purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sesamosid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von Sesamosid zur Bildung von Sesamol führen, einer Verbindung mit starken antioxidativen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Sesamoside exhibits significant antioxidant properties, which help in neutralizing free radicals in biological systems. This activity is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, as demonstrated by its high performance in DPPH radical scavenging assays .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines. In vitro studies have demonstrated that this compound treatment leads to a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

Anti-Hypoxic Mechanism

Recent investigations into this compound's role in hypoxia have revealed that it interacts with multiple targets related to glucose and lipid metabolism. A network pharmacology approach identified aldose reductase (AR) as a critical target for this compound's anti-hypoxic effects. Molecular docking studies indicated strong binding affinity between this compound and AR, supporting its application in conditions related to hypoxic stress, such as high-altitude pulmonary edema (HAPE) .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of this compound suggest its potential role in cardiovascular health. By reducing oxidative stress and inflammation, this compound may help prevent atherosclerosis and other cardiovascular diseases.

Metabolic Disorders

Given its influence on glucose metabolism, this compound could be beneficial in managing diabetes and related metabolic disorders. Its ability to enhance insulin sensitivity and reduce blood glucose levels has been noted in preliminary studies.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its antioxidant properties may protect neuronal cells from damage caused by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Yongli et al. (2024) | Demonstrated that this compound improves AR expression under hypoxic conditions | Potential treatment for HAPE |

| Research on Phlomis species | Isolated this compound; observed significant antioxidant activity | Use in herbal medicine for inflammatory diseases |

| Clinical trials on metabolic effects | This compound showed promise in improving insulin sensitivity | Management of type 2 diabetes |

Wirkmechanismus

Sesamoside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . The compound also modulates the expression of genes related to antioxidant defense and inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lamalbid: Ein weiteres Iridoidglykosid, das in Sesamblättern vorkommt und ähnliche antioxidative Eigenschaften besitzt

Shanzhisidemethylester: Ein Iridoidglykosid mit entzündungshemmenden Wirkungen

Acteoside: Ein Phenylpropanoidglykosid mit starker antioxidativer Aktivität

Einzigartigkeit von Sesamosid

Sesamosid ist einzigartig aufgrund seiner spezifischen Kombination von Iridoid- und Glykosidstrukturen, die zu seinen besonderen biologischen Aktivitäten beitragen. Sein Vorkommen in verschiedenen Pflanzenarten und seine potenten bioaktiven Eigenschaften machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen .

Biologische Aktivität

Sesamoside is a lignan compound primarily found in sesame seeds and certain plants like Phlomis younghusbandii Mukerjee. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The molecular formula is , and its structure includes multiple hydroxyl groups that enhance its antioxidant properties.

Pharmacological Activities

Recent studies have identified several key pharmacological activities of this compound:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage in various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation in various models of disease.

- Antiglycation Properties : this compound has been shown to prevent glycation reactions, which are implicated in diabetes and aging-related diseases.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage due to hypoxia and oxidative stress, making it a candidate for neurodegenerative disease therapies.

The biological activities of this compound are mediated through various molecular pathways:

- Regulation of AKR1B1 : this compound interacts with aldose reductase (AKR1B1), a key enzyme involved in glucose and lipid metabolism. This interaction plays a significant role in its anti-hypoxia effects .

- Network Pharmacology : Using network pharmacology approaches, this compound has been linked to multiple biological targets involved in inflammation, metabolism, and cell survival pathways .

- Molecular Docking Studies : Computational studies have demonstrated strong binding affinity between this compound and several target proteins, indicating potential therapeutic mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hypoxic Conditions : In vitro studies showed that treatment with this compound significantly improved cell viability under hypoxic conditions by enhancing the expression of protective proteins and reducing inflammatory markers .

- Diabetes Management : In animal models, this compound administration resulted in improved glucose tolerance and reduced oxidative stress markers, suggesting its potential role in managing diabetes .

Data Table: Summary of Biological Activities

Eigenschaften

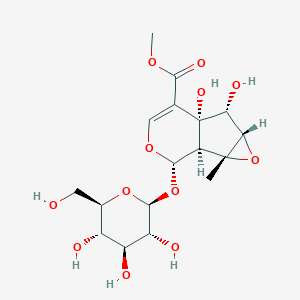

IUPAC Name |

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVXEPPPQBLGMQ-HISQCTEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922430 | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117479-87-5 | |

| Record name | Sesamoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sesamoside?

A1: this compound has a molecular formula of C29H36O15 and a molecular weight of 624.58 g/mol. [, , ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ UV spectroscopy, IR spectroscopy, 1D and 2D NMR spectroscopy, and ESI-MS (Electrospray Ionization Mass Spectrometry) for the structural elucidation of this compound. [, , , ]

Q3: Are there any notable differences observed in the mass spectra of this compound depending on the ionization mode?

A3: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound and other similar iridoid glycosides shows distinct differences between positive and negative ion modes. While positive ion spectra provide crucial information for molecular mass determination, negative ion spectra are less informative for this purpose. []

Q4: What are some of the traditional medicinal uses of plants containing this compound?

A4: Plants rich in this compound, such as Lamiophlomis rotata and Phlomis umbrosa, have a history of use in traditional medicine. They have been employed for treating various ailments, including colds, bone fractures, bleeding, inflammation, and rheumatic diseases. [, , ]

Q5: Has this compound demonstrated analgesic and anti-inflammatory effects in scientific studies?

A5: Yes, research suggests that this compound exhibits analgesic and anti-inflammatory activities. In a study on mice, this compound effectively reduced pain responses in the second phase of the formalin test and decreased xylene-induced ear swelling. Additionally, it showed efficacy in reducing carrageenan-induced paw edema and decreasing peritoneal capillary permeability. []

Q6: What is the potential role of this compound in alleviating paclitaxel-induced neuropathic pain?

A6: Studies suggest that this compound might play a role in managing paclitaxel-induced neuropathic pain by potentially modulating the transient receptor potential vanilloid 1 (TRPV1) pathway in the spinal cord. Administration of this compound to mice treated with paclitaxel showed a reduction in cold and mechanical pain, along with a downregulation of TRPV1 gene expression. []

Q7: What analytical techniques are commonly used to quantify this compound in plant material or extracts?

A7: High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of this compound in various matrices. Researchers often couple HPLC with different detectors, such as PDA (Photodiode Array) and MS (Mass Spectrometry), for enhanced sensitivity and selectivity. [, , , , , ]

Q8: Why is it important to develop validated analytical methods for this compound?

A8: Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound-containing herbal medicines and extracts. They provide reliable and accurate quantification of this compound, enabling researchers and manufacturers to control the consistency and potency of these products. [, ]

Q9: Are there any studies investigating potential drug-metabolizing enzyme interactions with this compound?

A9: Current research on this compound has not extensively explored its potential to induce or inhibit drug-metabolizing enzymes. Further investigations are needed to understand the metabolic fate of this compound and its potential interactions with other drugs. []

Q10: What is the current understanding of the safety and toxicity profile of this compound?

A10: Although this compound has shown promising biological activities in preclinical studies, comprehensive toxicity data are limited. Further research, including long-term studies, is essential to fully assess the safety profile and potential adverse effects of this compound before its clinical application. []

Q11: What are some key areas for future research on this compound?

A11: Several research areas warrant further investigation, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.